molecular formula C15H10N2O3S B408830 N-(1,3-Benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

N-(1,3-Benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B408830
M. Wt: 298.3 g/mol
InChI Key: INBQBKLALFQSEW-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a benzothiazole ring linked via a carboxamide group to a benzodioxole moiety. This structure combines electron-rich aromatic systems with a polar amide bond, making it a candidate for diverse biological and material applications.

Properties

Molecular Formula

C15H10N2O3S

Molecular Weight

298.3 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H10N2O3S/c18-14(9-5-6-11-12(7-9)20-8-19-11)17-15-16-10-3-1-2-4-13(10)21-15/h1-7H,8H2,(H,16,17,18)

InChI Key

INBQBKLALFQSEW-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Biological Activity

N-(1,3-Benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H14N2O3S
  • Molecular Weight : 374.4 g/mol
  • IUPAC Name : N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide

The compound features a benzothiazole moiety linked to a benzodioxole structure, which is significant for its biological activity. The presence of the amide functional group enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains.

Table 1: Antimicrobial Activity Against Various Strains

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

The anti-inflammatory activity is mediated through the inhibition of COX enzymes, leading to reduced prostaglandin synthesis. This mechanism was confirmed in vitro using human cell lines.

Anticancer Activity

This compound has shown potential as an anticancer agent in various studies. It has been tested against multiple cancer cell lines, demonstrating significant cytotoxicity.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study involving several cancer types:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MDA-MB-231 (breast cancer)
    • L1210 (leukemia)

The compound exhibited IC50 values indicating its effectiveness:

Cell LineIC50 (µM)
HeLa25 ± 2
MDA-MB-23115 ± 1
L121030 ± 3

The results highlight its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Properties

a) Chlorinated Benzothiazole Derivative
  • Compound : N-(6-Chloro-1,3-benzothiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
  • Key Difference : A chlorine atom is introduced at the 6-position of the benzothiazole ring.
  • Impact: Molecular Weight: Increases to 332.762 (vs. ~316 for non-chlorinated analog) due to Cl substitution .
b) Quinoline-Based Analogs
  • Compounds: N-(1,3-Benzodioxol-5-yl)quinoline-3-carboxamide (52) N-(1,3-Benzodioxol-5-yl)quinoline-5-carboxamide (53)
  • Key Difference: Replacement of benzothiazole with quinoline, altering the carboxamide position (3 vs. 5).
  • Impact :
    • Melting Points : 52 (254–256°C) vs. 53 (202–203°C), indicating positional isomerism affects crystallinity .
    • IR Spectroscopy : C=O stretches at 1659 cm⁻¹ (52) and 1643 cm⁻¹ (53), suggesting subtle electronic differences .
c) Pyrazole-Thiophene Hybrid
  • Compound : N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide
  • Key Difference : Incorporation of pyrazole and methylthiophene rings.
  • Impact :
    • Molecular Formula : C₁₆H₁₂N₄OS₂, introducing additional nitrogen and sulfur atoms.
    • Bioactivity : Sulfur-rich structures may enhance interactions with metalloenzymes or redox-active targets .

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